![molecular formula C19H23N3O4S B3480613 N~1~-[4-(acetylamino)phenyl]-N~2~-(mesitylsulfonyl)glycinamide](/img/structure/B3480613.png)
N~1~-[4-(acetylamino)phenyl]-N~2~-(mesitylsulfonyl)glycinamide
Descripción general
Descripción
N~1~-[4-(acetylamino)phenyl]-N~2~-(mesitylsulfonyl)glycinamide, also known as MAG, is a small molecule that has been extensively studied for its potential therapeutic applications. MAG is a potent inhibitor of the protein-protein interaction between the transcription factor STAT3 and its upstream activator, JAK2. This interaction is critical for the activation of STAT3, which plays a key role in cancer progression, inflammation, and immune evasion.
Mecanismo De Acción
N~1~-[4-(acetylamino)phenyl]-N~2~-(mesitylsulfonyl)glycinamide inhibits the protein-protein interaction between the transcription factor STAT3 and its upstream activator, JAK2. This interaction is critical for the activation of STAT3, which plays a key role in cancer progression, inflammation, and immune evasion. By inhibiting this interaction, N~1~-[4-(acetylamino)phenyl]-N~2~-(mesitylsulfonyl)glycinamide prevents the activation of STAT3 and its downstream signaling pathways, leading to anti-tumor and anti-inflammatory effects.
Biochemical and Physiological Effects:
N~1~-[4-(acetylamino)phenyl]-N~2~-(mesitylsulfonyl)glycinamide has been shown to have several biochemical and physiological effects. In cancer cells, N~1~-[4-(acetylamino)phenyl]-N~2~-(mesitylsulfonyl)glycinamide inhibits cell proliferation, induces apoptosis, and inhibits migration and invasion. In animal models of inflammatory diseases, N~1~-[4-(acetylamino)phenyl]-N~2~-(mesitylsulfonyl)glycinamide reduces inflammation, inhibits cytokine production, and promotes tissue repair. In addition, N~1~-[4-(acetylamino)phenyl]-N~2~-(mesitylsulfonyl)glycinamide has been shown to enhance the efficacy of chemotherapy and immunotherapy in preclinical models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N~1~-[4-(acetylamino)phenyl]-N~2~-(mesitylsulfonyl)glycinamide is its specificity for the STAT3 pathway, which makes it a valuable tool for studying the role of STAT3 in cancer and inflammation. Another advantage is its potential as a therapeutic agent for cancer and inflammatory diseases. However, one limitation of N~1~-[4-(acetylamino)phenyl]-N~2~-(mesitylsulfonyl)glycinamide is its low solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N~1~-[4-(acetylamino)phenyl]-N~2~-(mesitylsulfonyl)glycinamide. One direction is the development of more potent and selective inhibitors of the STAT3 pathway. Another direction is the investigation of the potential of N~1~-[4-(acetylamino)phenyl]-N~2~-(mesitylsulfonyl)glycinamide as a therapeutic agent in clinical trials. In addition, further research is needed to elucidate the mechanisms underlying the anti-tumor and anti-inflammatory effects of N~1~-[4-(acetylamino)phenyl]-N~2~-(mesitylsulfonyl)glycinamide, as well as its potential role in enhancing the efficacy of chemotherapy and immunotherapy.
Aplicaciones Científicas De Investigación
N~1~-[4-(acetylamino)phenyl]-N~2~-(mesitylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications. The inhibition of STAT3 activation by N~1~-[4-(acetylamino)phenyl]-N~2~-(mesitylsulfonyl)glycinamide has been shown to have anti-tumor effects in various cancer cell lines, including breast, lung, and prostate cancer. N~1~-[4-(acetylamino)phenyl]-N~2~-(mesitylsulfonyl)glycinamide has also been shown to have anti-inflammatory effects in animal models of inflammatory diseases, such as arthritis and colitis. In addition, N~1~-[4-(acetylamino)phenyl]-N~2~-(mesitylsulfonyl)glycinamide has been shown to enhance the efficacy of chemotherapy and immunotherapy in preclinical models of cancer.
Propiedades
IUPAC Name |
N-(4-acetamidophenyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-12-9-13(2)19(14(3)10-12)27(25,26)20-11-18(24)22-17-7-5-16(6-8-17)21-15(4)23/h5-10,20H,11H2,1-4H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGAFUJYSMGJDML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(=O)NC2=CC=C(C=C2)NC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-chloro-4-methoxyphenyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3480530.png)
![5-{4-[(4-iodobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B3480542.png)
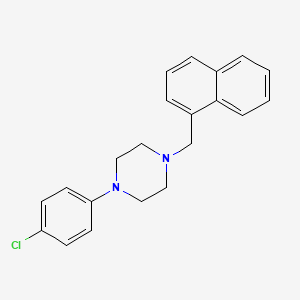
![methyl {2-bromo-6-chloro-4-[(2,5-dioxo-1-phenyl-4-imidazolidinylidene)methyl]phenoxy}acetate](/img/structure/B3480552.png)
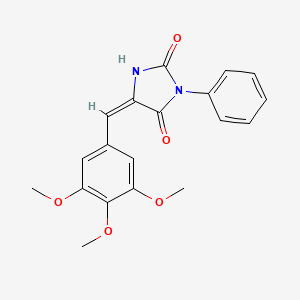
![2,5-dichloro-N-[2-(4-morpholinyl)-2-oxoethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B3480564.png)
![5-{[1-(3-chloro-4-methylphenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B3480568.png)
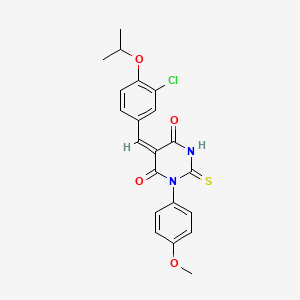
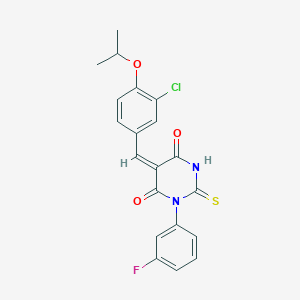
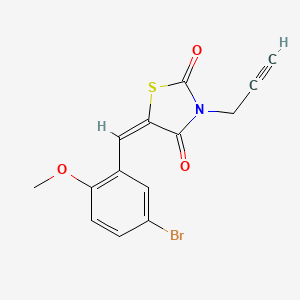
![5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B3480581.png)


![methyl 3-(3-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B3480606.png)